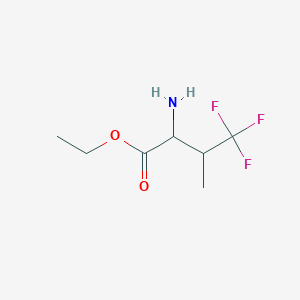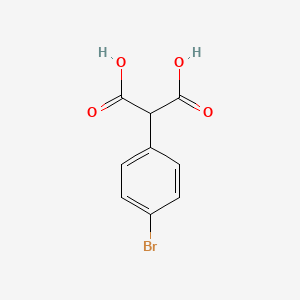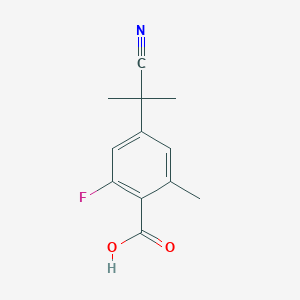
ethyl 2-amino-4,4,4-trifluoro-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 2-amino-4,4,4-trifluoro-3-methylbutanoate is a fluorinated amino acid derivative. This compound is of significant interest in various fields due to its unique chemical properties, particularly the presence of trifluoromethyl groups which can impart increased metabolic stability and bioactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4,4,4-trifluoro-3-methylbutanoate typically involves the alkylation of glycine Schiff base with trifluoroethyl iodide under basic conditions. The process includes forming a Ni(II) complex with glycine Schiff base, followed by alkylation with CF3-CH2-I. The resultant alkylated Ni(II) complex is then disassembled to reclaim the chiral auxiliary and produce the target compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis methods. For example, a method developed for large-scale preparation involves using a recyclable chiral auxiliary to form the corresponding Ni(II) complex with glycine Schiff base, which is then alkylated with CF3-CH2-I under basic conditions . This method has been reproduced several times for the consecutive preparation of over 300 grams of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 2-amino-4,4,4-trifluoro-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pressures.
Major Products
The major products formed from these reactions include various trifluoromethyl-substituted derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
ethyl 2-amino-4,4,4-trifluoro-3-methylbutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a bioisostere of leucine, making it useful in the design of biologically active compounds.
Medicine: Incorporated into drug design to enhance metabolic stability and bioactivity.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-4,4,4-trifluoro-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to mimic the three-dimensional structure of targeted protein receptors, thereby increasing its bioactivity and metabolic stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,4,4-trifluorobutanoic acid: Another fluorinated amino acid with similar properties.
Ethyl 4,4,4-trifluoroacetoacetate: Used in similar applications but differs in its chemical structure and reactivity.
Uniqueness
ethyl 2-amino-4,4,4-trifluoro-3-methylbutanoate is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H12F3NO2 |
|---|---|
Poids moléculaire |
199.17 g/mol |
Nom IUPAC |
ethyl 2-amino-4,4,4-trifluoro-3-methylbutanoate |
InChI |
InChI=1S/C7H12F3NO2/c1-3-13-6(12)5(11)4(2)7(8,9)10/h4-5H,3,11H2,1-2H3 |
Clé InChI |
WPKKOQLTWVSPPP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C)C(F)(F)F)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(1-Imidazolyl)-phenyl]-2-propanone](/img/structure/B8384299.png)

![4-[[2-(Diethylamino)ethyl]thio]benzenamine](/img/structure/B8384317.png)
![8-(5-Methoxy-2-methyl-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8384319.png)






![2-(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yloxy)ethanol](/img/structure/B8384357.png)
![1-[4-(Aminomethyl)piperidin-1-yl]butan-2-ol](/img/structure/B8384365.png)
